

# A Comparative Guide to the Characterization of 4-Oxobutyl Acetate and its Alternatives

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For researchers and professionals in drug development and chemical synthesis, the precise characterization of bifunctional building blocks is paramount for ensuring reaction success and product purity. This guide provides a comparative analysis of the characterization data for **4-oxobutyl acetate** and two common alternatives: methyl 4-formylbenzoate and ethyl levulinate.

While comprehensive experimental spectral data for **4-oxobutyl acetate** is not readily available in public repositories, this guide compiles the existing experimental data and supplements it with predicted spectral information to offer a valuable comparative resource. The alternatives, methyl 4-formylbenzoate and ethyl levulinate, are well-characterized, commercially available compounds, providing a solid baseline for comparison.

## **Data Presentation**

The following tables summarize the key characterization data for **4-oxobutyl acetate** and its alternatives.

Table 1: Physical and Molecular Properties



| Property          | 4-Oxobutyl Acetate          | Methyl 4-<br>Formylbenzoate                  | Ethyl Levulinate        |
|-------------------|-----------------------------|--|-------------------------|
| Molecular Formula | С6Н10О3                     | С <sub>9</sub> Н <sub>8</sub> О <sub>3</sub> | C7H12O3                 |
| Molecular Weight  | 130.14 g/mol                | 164.16 g/mol                                 | 144.17 g/mol            |
| CAS Number        | 6564-95-0[1]                | 1571-08-0                                    | 539-88-8                |
| Boiling Point     | 59-60 °C @ 1 Torr[2]        | 258-260 °C                                   | 206 °C                  |
| Density           | 1.061 g/cm <sup>3</sup> [2] | ~1.19 g/cm³                                  | 1.012 g/cm <sup>3</sup> |

Table 2: Spectroscopic Data

| Technique                        | 4-Oxobutyl Acetate   | Methyl 4-<br>Formylbenzoate  | Ethyl Levulinate   |
|----------------------------------|--|--|--|
| ¹H NMR (CDCl₃, ppm)              | Predicted: δ 9.78 (t,<br>1H), 4.10 (t, 2H), 2.55<br>(dt, 2H), 2.05 (s, 3H),<br>1.95 (p, 2H)        | δ 10.12 (s, 1H), 8.19<br>(d, 2H), 7.96 (d, 2H),<br>3.96 (s, 3H)  | δ 4.13 (q, 2H), 2.77 (t, 2H), 2.57 (t, 2H), 2.20 (s, 3H), 1.25 (t, 3H)   |
| <sup>13</sup> C NMR (CDCl₃, ppm) | δ 201.8, 171.0, 63.5,<br>40.7, 20.9, 19.9[1]   | δ 191.6, 166.1, 138.8,<br>134.8, 130.1, 129.8,<br>52.6   | δ 206.8, 172.6, 60.4,<br>37.9, 29.8, 27.9, 14.2                          |
| IR (cm <sup>-1</sup> )           | Predicted: ~2950 (C-H), ~2720 (Aldehyde C-H), ~1735 (Ester C=O), ~1725 (Aldehyde C=O), ~1240 (C-O) | ~3000 (Ar C-H),<br>~2850, 2750<br>(Aldehyde C-H),<br>~1725 (Ester C=O),<br>~1700 (Aldehyde<br>C=O), ~1600 (Ar<br>C=C), ~1280 (C-O) | ~2980 (C-H), ~1735<br>(Ester C=O), ~1715<br>(Ketone C=O), ~1220<br>(C-O) |
| Mass Spectrum (m/z)              | Predicted: 130 (M+),<br>87, 70, 43   | 164 (M+), 133, 105,<br>77, 51  | 144 (M+), 115, 99, 71,<br>43   |

Note: Predicted data is generated based on standard spectroscopic principles and may differ from experimental results.



## **Experimental Protocols**

The following are generalized experimental protocols for the characterization techniques mentioned above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1$ H and  $^{13}$ C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample ( $\sim$ 5-10 mg for  $^1$ H, 20-50 mg for  $^{13}$ C) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) containing tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull is prepared. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>, and the absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to generate the mass spectrum.

## **Mandatory Visualization**

Below are diagrams illustrating key concepts and workflows relevant to the characterization of **4-oxobutyl acetate** and its alternatives.

Caption: General workflow for the synthesis, purification, and characterization of an organic compound.

Caption: Illustrative reaction pathways for a bifunctional molecule containing aldehyde and ester groups.



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### References

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